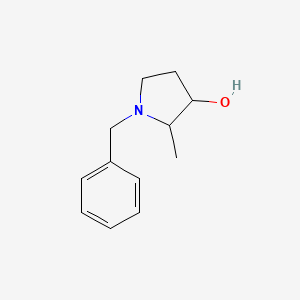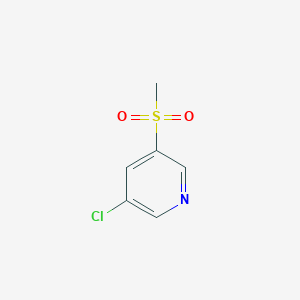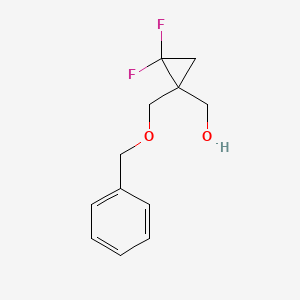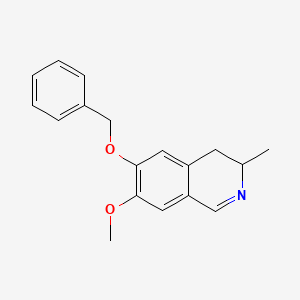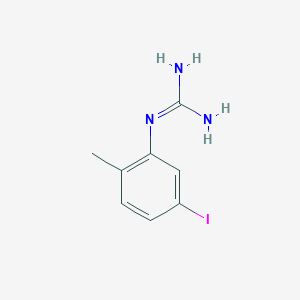
1-(5-Iodo-2-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a guanidine group
Métodos De Preparación
The synthesis of 1-(5-Iodo-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-iodo-2-methylaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(5-Iodo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(5-Iodo-2-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodo-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
1-(5-Iodo-2-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodo-2-methylphenyl)guanidine: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)guanidine: Bromine substitution instead of iodine, affecting the compound’s chemical properties and applications.
1-(5-Iodo-2-ethylphenyl)guanidine: Ethyl substitution instead of methyl, resulting in differences in steric effects and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10IN3 |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
2-(5-iodo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
XMRNZNSLZPKYPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


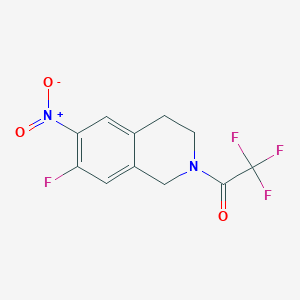
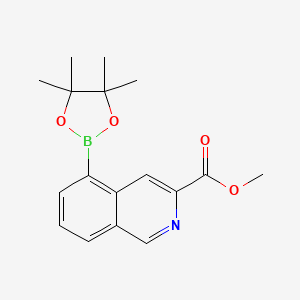


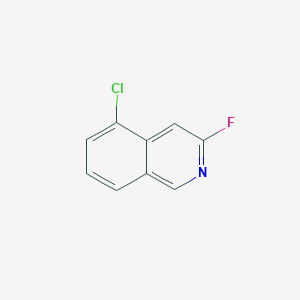
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
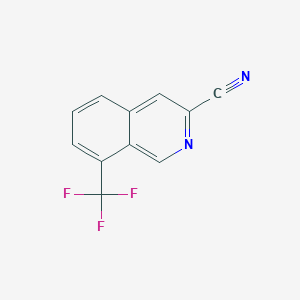

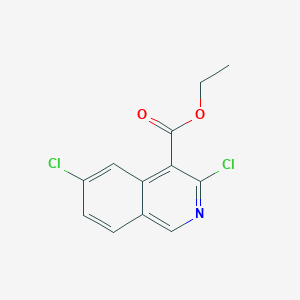
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
